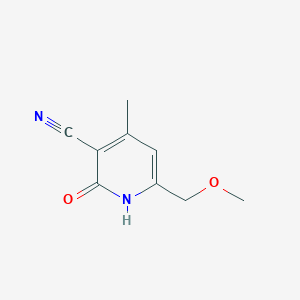![molecular formula C29H24N2O4 B15014102 N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-methoxybenzohydrazide](/img/structure/B15014102.png)
N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the reaction of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone. For instance, biphenyl-4-carbohydrazide (0.01 mol, 2.12 g) and 4-fluoro benzaldehyde (1.24 g, 0.01 mol) can be dissolved in ethanol (30 mL) with the addition of a few drops of concentrated hydrochloric acid. The mixture is then refluxed for about 3 hours. Upon cooling, the solid product is filtered, washed with water, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.
科学的研究の応用
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in various chemical reactions.
Medicine: It may have pharmacological applications, such as acting as enzyme inhibitors.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with transition metal ions. This is facilitated by the presence of the azomethine group (–NHN=CH–), which can coordinate with metal ions. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or coordination chemistry .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[4-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)PHENYL]METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of coordination compounds and as a ligand in chemical reactions .
特性
分子式 |
C29H24N2O4 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-[4-[2-oxo-2-(4-phenylphenyl)ethoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H24N2O4/c1-34-26-17-13-25(14-18-26)29(33)31-30-19-21-7-15-27(16-8-21)35-20-28(32)24-11-9-23(10-12-24)22-5-3-2-4-6-22/h2-19H,20H2,1H3,(H,31,33)/b30-19+ |
InChIキー |
DFIHIRFZHUVFFG-NDZAJKAJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15014026.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)

![2-bromo-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014051.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B15014058.png)
![2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014065.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15014067.png)
![2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B15014069.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014071.png)
![2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B15014073.png)
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15014076.png)
